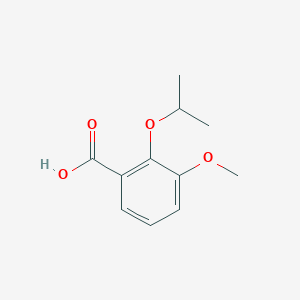

2-异丙氧基-3-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Isopropoxy-3-methoxybenzoic acid is a biochemical compound with the molecular formula C11H14O4 and a molecular weight of 210.231. It is used in proteomics research1.

Synthesis Analysis

While specific synthesis methods for 2-Isopropoxy-3-methoxybenzoic acid are not readily available, related compounds such as pinacol boronic esters have been synthesized using a catalytic protodeboronation approach2. This method involves the use of a radical approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters2.

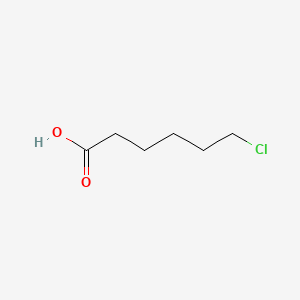

Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-3-methoxybenzoic acid is not directly available. However, related compounds such as 3-Methoxybenzoic acid have been analyzed3. The structure of 3-Methoxybenzoic acid, which is a methoxybenzoic acid that is benzoic acid substituted by a methoxy group at position 3, has been depicted in 2D and 3D conformers3.Chemical Reactions Analysis

Specific chemical reactions involving 2-Isopropoxy-3-methoxybenzoic acid are not readily available. However, related compounds such as pinacol boronic esters have been studied2. Protodeboronation of these esters has been achieved using a radical approach2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropoxy-3-methoxybenzoic acid are not directly available. However, related compounds such as 3-Methoxybenzoic acid have been studied3. 3-Methoxybenzoic acid has a molecular weight of 152.15 g/mol3.科学研究应用

Application in Rare Earth Compounds

- Summary of the Application: 3-methoxybenzoic acid is used in the synthesis of trivalent rare earth compounds . These compounds have received considerable attention due to their intriguing network topologies and promising applications in fields such as catalysis, ion exchange, gas storage, sensors, luminescence, and antimicrobial .

- Methods of Application or Experimental Procedures: Two trivalent rare earth compounds were obtained in solid state, and the structure of one was determined by X-ray diffraction . The analysis of characterization was performed by elemental analysis, IR spectra, X-ray powder diffraction, thermogravimetric and differential scanning calorimetry coupled to infrared spectrometer (TG/DSC–FTIR) .

- Results or Outcomes: The compounds exhibited strong green and red emissions and the fluorescence quantum yield of two compounds were measured . The antibacterial activity studies show that two compounds had good antibacterial actions on E. coli, S. aureus and no antibacterial activities on C. albicans .

Double Decarboxylative Coupling Reactions

- Summary of the Application: The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic molecules .

Protodeboronation of Pinacol Boronic Esters

- Summary of the Application: Protodeboronation of alkyl boronic esters is a useful reaction in organic synthesis . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-hydrogen bond, which can be used to create a wide variety of complex organic molecules .

Benzoic Acid Derivatives

- Summary of the Application: Benzoic acid and its derivatives, such as 2-methoxybenzoic acid, have a wide range of applications in the field of organic synthesis . They can be used as intermediates in the synthesis of a variety of other compounds.

- Results or Outcomes: The outcome of this reaction is the formation of a new compound, which can be used in a variety of applications, such as pharmaceuticals, dyes, and polymers .

Protodeboronation of Pinacol Boronic Esters

- Summary of the Application: Protodeboronation of alkyl boronic esters is a useful reaction in organic synthesis . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-hydrogen bond, which can be used to create a wide variety of complex organic molecules .

安全和危害

Specific safety and hazard information for 2-Isopropoxy-3-methoxybenzoic acid is not readily available. However, related compounds such as Benzoic acid have been studied5. Benzoic acid is classified as causing skin irritation, serious eye damage, and specific target organ toxicity5.

未来方向

The future directions of 2-Isopropoxy-3-methoxybenzoic acid are not directly available. However, the study of related compounds such as pinacol boronic esters suggests potential future directions2. For example, the development of new protocols for the functionalizing deboronation of alkyl boronic esters could be a promising area of future research2.

属性

IUPAC Name |

3-methoxy-2-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFABYWULDECIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-3-methoxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)

![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)

![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)

![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)

![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)

![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)